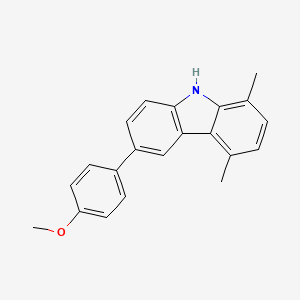

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

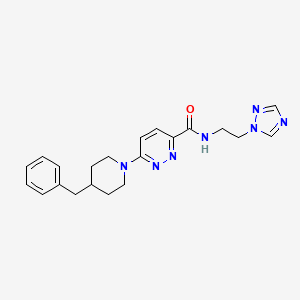

The compound “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is a carbazole derivative. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring . The methoxyphenyl and dimethyl groups suggest that this compound may have unique properties compared to other carbazole derivatives.

Synthesis Analysis

While the specific synthesis process for “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is not available, carbazole derivatives are often synthesized through multi-step processes involving coupling reactions .

Molecular Structure Analysis

The molecular structure of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using a combination of experimental techniques and computational methods .

Aplicaciones Científicas De Investigación

Antitumor Properties

Research has highlighted the synthesis and evaluation of various carbazole derivatives, including those structurally related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," for their promising antitumor properties. A study by Jasztold-Howorko et al. (1994) demonstrated the high cytotoxicity of 9-hydroxylated compounds against cultured cells, indicating significant potential for cancer treatment. Another investigation by Guillonneau et al. (1999) synthesized analogues of antitumor drugs modified at the 9, 10, or 11 position of a similar compound, showing improved therapeutic indices in leukemia and melanoma models.

Photophysical Characterization

The solution phase photophysics of carbazole derivatives was explored by Ghosh et al. (2013), who synthesized two new fluorophores from derivatives of tetrahydro-1H-carbazol-1-one. Their study revealed these compounds' sensitivity to solvent polarity, showcasing their potential in photophysical applications.

Antimicrobial Activity

Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, including structures related to the compound of interest, demonstrating significant antimicrobial activities against several strains of microbes. This highlights the compound's potential use in developing new antimicrobial agents (Noolvi et al., 2016).

Electrochromic Properties

The electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including derivatives related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," have been investigated. These studies, such as the one by Hsiao and Hsueh (2015), focus on the synthesis of soluble and well-defined copolymers showing high redox-activity and strong color changes upon electro-oxidation, suitable for electrochromic applications.

Solar Cell Applications

Degbia et al. (2014) synthesized new organic hole transporting materials based on 3,6-disubstituted 9H-carbazole-3,6-diamine derivatives, demonstrating their effectiveness in solid-state dye-sensitized solar cells. The introduction of methoxy groups improved the photovoltaic conversion efficiency, indicating the utility of such compounds in enhancing solar cell performance (Degbia et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMYHWJMJXFGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2878476.png)

![6-Chloro-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2878480.png)

![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2878482.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)